Biochemical Potency Advantage: 4.6-Fold Enhanced LSD1 Inhibition Relative to Lead Compound DXJ-1
Lsd1-IN-27 (Compound 5ac) demonstrates a 4.6-fold improvement in biochemical inhibitory potency against LSD1 compared with the lead acridine-based inhibitor DXJ-1 (also designated 6x) from which it was structurally derived [1]. This quantitative enhancement was achieved through systematic structure-activity relationship (SAR) optimization of the acridine scaffold [1].
| Evidence Dimension | LSD1 enzymatic inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | 13 nM (0.013 μM) |
| Comparator Or Baseline | DXJ-1 (also called 6x): 73 nM (0.073 μM) |
| Quantified Difference | 4.6-fold more potent |
| Conditions | In vitro biochemical LSD1 inhibition assay |
Why This Matters
This 4.6-fold potency improvement enables lower working concentrations in cellular assays, reducing the risk of off-target effects and improving the pharmacological window for LSD1-dependent phenotype interrogation.
- [1] Dai XJ, Liu Y, Wang N, et al. Novel acridine-based LSD1 inhibitors enhance immune response in gastric cancer. Eur J Med Chem. 2023;259:115684. View Source
